N-Boc-4-methoxybenzyl-glycine
Description
N-Boc-4-methoxybenzyl-glycine is a protected amino acid derivative widely used in peptide synthesis and drug discovery. Its structure features a glycine backbone modified with a 4-methoxybenzyl (PMB) group at the nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group (Figure 1). The Boc group enhances stability during synthetic reactions by preventing unwanted side reactions at the amine site, while the PMB group influences solubility and steric properties . This compound is commercially available (e.g., AS104406, priced at 109 €/5g) and is valued for its role in constructing complex peptides with controlled regioselectivity .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-5-7-12(20-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVZOHKOQOZYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-methoxybenzyl-glycine typically involves the protection of glycine’s amino group with a Boc group and the subsequent introduction of the 4-methoxybenzyl group. The Boc protection is achieved by reacting glycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-methoxybenzyl-glycine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid or oxalyl chloride in methanol.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, oxalyl chloride in methanol, or deep eutectic solvents like choline chloride/p-toluenesulfonic acid.
Substitution: Bases such as sodium hydroxide or potassium carbonate, and nucleophiles like 4-methoxybenzyl chloride.
Major Products:
Deprotection: Removal of the Boc group yields 4-methoxybenzyl-glycine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
N-Boc-4-methoxybenzyl-glycine is extensively used in peptide synthesis due to its stability and ease of manipulation. It can be incorporated into peptides where it acts as a non-natural amino acid, providing unique properties to the resulting peptides. For example, modifications at the benzyl position can enhance receptor binding affinities or metabolic stability .
Medicinal Chemistry
The compound has potential applications in drug design, particularly for developing novel therapeutic agents targeting specific receptors. Its derivatives have been studied for their pharmacological properties, including interactions with GABA and glycine receptors, which are crucial in various neurological processes .
Research has shown that compounds derived from this compound exhibit diverse biological activities. Interaction studies often focus on binding affinities to various biological targets, contributing to the understanding of their potential therapeutic effects .
Case Study 1: Peptide Derivatives
In a study exploring the synthesis of novel peptide derivatives using this compound, researchers demonstrated that modifying the benzyl group could lead to improved binding affinities for specific receptors involved in pain signaling pathways. The synthesized peptides showed promising results in vitro, indicating their potential for further development into analgesic drugs .
Case Study 2: GABA Receptor Modulation
Another significant study investigated the role of glycine derivatives in modulating GABA receptor activity. The research highlighted that this compound derivatives could enhance GABAergic signaling, suggesting their utility in treating conditions such as anxiety and epilepsy .
Mechanism of Action
The mechanism of action of N-Boc-4-methoxybenzyl-glycine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between N-Boc-4-methoxybenzyl-glycine and analogous compounds, focusing on molecular properties, reactivity, and applications.
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
Protection Strategy :
- The Boc group in this compound enables selective deprotection (e.g., via trifluoroacetic acid), a critical feature for stepwise peptide elongation. In contrast, N-(4-Methoxybenzyl)glycine lacks this protection, limiting its utility in multi-step syntheses .
- The hydrochloride salt of N-(4-Methoxybenzyl)-N-methylglycine offers improved solubility in polar solvents, advantageous for reactions requiring aqueous conditions .
Steric and Electronic Effects :
- The PMB group in this compound provides steric hindrance, reducing undesired nucleophilic attacks. This contrasts with 2-(4-methoxyphenyl)-N-(4-methylbenzoyl)glycine, where the methylbenzoyl group may alter electronic density, affecting binding in biological targets .
Cost and Accessibility :
- This compound is competitively priced (109 €/5g) compared to other Boc-protected analogs like Boc-D-Glu-OBzl (282 €/5g) .
Biological Activity
N-Boc-4-methoxybenzyl-glycine is a protected amino acid derivative that has garnered attention in the fields of medicinal chemistry and peptide synthesis. This compound is characterized by its tert-butyloxycarbonyl (Boc) protecting group on the amino group and a 4-methoxybenzyl side chain, which contributes to its unique biological properties and applications.
Chemical Structure and Properties
This compound has the chemical formula and features a methoxy group that enhances its solubility and reactivity compared to other derivatives. The presence of the Boc group allows for stability during synthetic procedures, protecting the amine from unwanted reactions until deprotected.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₅ |
| Molecular Weight | 293.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily arises from its role as a building block in peptide synthesis. Upon deprotection, the free amino group can actively participate in peptide bond formation, which is crucial for constructing biologically active peptides. The compound's structure allows it to mimic natural amino acids, facilitating interactions with various biological targets.
Key Reactions
- Deprotection : The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid.
- Substitution Reactions : The methoxybenzyl moiety can undergo nucleophilic substitutions, allowing for further functionalization.
Applications in Research
This compound serves multiple roles in scientific research:
- Peptide Synthesis : It is commonly used as an intermediate for synthesizing peptides that may exhibit pharmacological effects.
- Medicinal Chemistry : Modifications at the benzyl position can lead to compounds with enhanced receptor binding or improved metabolic stability.
- Biological Studies : Interaction studies often focus on derivatives of this compound to evaluate their binding affinities to various biological targets.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds derived from this compound:
- Study on Peptide Derivatives : A study demonstrated that modifying the benzyl position could significantly enhance the binding affinity of synthesized peptides to specific receptors, indicating potential therapeutic applications .
- In Vivo Studies : Research involving animal models has shown that certain derivatives exhibit notable antitumor activity, suggesting their potential use in cancer therapy .
Comparison with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Boc-glycine | Simple Boc protection on glycine | Lacks aromatic substitution |
| N-Boc-phenylalanine | Aromatic side chain | More hydrophobic than 4-methoxybenzyl |
| N-Cbz-glycine | Benzyl protection instead of Boc | Different protecting group |
| N-Boc-4-chlorobenzyl-glycine | Chlorine substituent on benzene | Potential increased reactivity |
The presence of the methoxy group in this compound enhances solubility and alters pharmacokinetics, making it a valuable intermediate in synthesizing complex molecules and biologically active compounds .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Boc-4-methoxybenzyl-glycine to ensure high yield and purity?
- Methodological Answer: Optimize reaction conditions (e.g., solvent choice, temperature, and stoichiometry) for Boc protection of the glycine backbone. Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions. Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (>97% purity criteria) . Characterize intermediates via H/C NMR and FT-IR to verify successful protection and absence of residual reagents.
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer: Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Use flame-dried glassware during synthesis to minimize moisture. Adopt safety protocols for handling reactive intermediates (e.g., 4-methoxybenzyl chloride), including fume hood use and PPE (gloves, lab coat) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer: Perform H NMR to identify methoxybenzyl protons (δ 3.8–4.2 ppm) and Boc tert-butyl groups (δ 1.4 ppm). Use C NMR to confirm carbonyl carbons (Boc: ~155 ppm; glycine: ~170 ppm). Validate via high-resolution mass spectrometry (HRMS) for molecular ion matching. Compare IR spectra with NIST reference data for functional group verification (e.g., C=O stretches at ~1650–1750 cm) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this compound in peptide synthesis?
- Methodological Answer: Employ orthogonal protection strategies (e.g., Fmoc for amine groups) to avoid premature deprotection. Use coupling agents like HBTU or DCC with DMAP catalysis. Monitor reaction progress via LC-MS to detect incomplete couplings. Adjust pH and solvent polarity (e.g., DMF or DCM) to enhance solubility and reaction efficiency .
Q. What analytical approaches resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer: Cross-validate using 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals. Perform X-ray crystallography for unambiguous stereochemical confirmation. Use dynamic light scattering (DLS) or differential scanning calorimetry (DSC) to detect polymorphic impurities affecting spectral interpretations .
Q. What strategies mitigate racemization during the incorporation of this compound into chiral molecules?
- Methodological Answer: Conduct reactions at low temperatures (–20°C to 0°C) to slow racemization kinetics. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphates). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How does the electronic environment of the 4-methoxybenzyl group influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer: The electron-donating methoxy group enhances resonance stabilization of the benzyl carbocation intermediate, facilitating SN1 reactions. Quantify electronic effects via Hammett substituent constants (σ) and correlate with reaction rates. Compare with non-methoxy analogs to isolate steric vs. electronic contributions .
Q. How can researchers design reproducible protocols for Boc deprotection in this compound?
- Methodological Answer: Use trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) for controlled deprotection. Monitor reaction progress via TLC (ninhydrin staining) or in-situ FT-IR to detect amine formation. Neutralize with aqueous NaHCO and extract impurities via liquid-liquid partitioning .
Methodological Guidelines
- Experimental Reproducibility : Document all synthetic steps, including solvent drying methods, catalyst loadings, and purification gradients, as per Beilstein Journal guidelines .
- Data Reporting : Provide full spectral datasets (NMR, IR, MS) in supporting information, referencing NIST standards for validation .
- Conflict Resolution : Address contradictory data by repeating experiments under varying conditions (e.g., solvent, temperature) and applying multivariate statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
